1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide
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Overview
Description
1-acetyl-N-[4-(tricyclo[3311~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide involves multiple steps. The tricyclo[3.3.1.1~3,7~]decane core is typically synthesized through a series of cyclization reactions. The prolinamide moiety is then introduced via amide bond formation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure allows for specific binding to these targets, potentially modulating their activity. Pathways involved may include signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other tricyclic structures such as tricyclo[3.3.1.1~3,7~]decane derivatives. Compared to these compounds, 1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide is unique due to the presence of the prolinamide moiety, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C24H31N3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-acetyl-N-[4-(1-adamantylcarbamoyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H31N3O3/c1-15(28)27-8-2-3-21(27)23(30)25-20-6-4-19(5-7-20)22(29)26-24-12-16-9-17(13-24)11-18(10-16)14-24/h4-7,16-18,21H,2-3,8-14H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
FDKVSCFRMAMTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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